3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide
Description
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide is a synthetic small molecule featuring a benzoxazolone core linked to a 4-(trifluoromethoxy)phenyl group via a propanamide bridge. The benzoxazolone moiety (2-oxobenzo[d]oxazol-3(2H)-yl) is a heterocyclic scaffold known for its pharmacological relevance, particularly in central nervous system (CNS) targeting and enzyme inhibition . The trifluoromethoxy (-OCF₃) substituent enhances lipophilicity and metabolic stability, making it a critical functional group for optimizing pharmacokinetic properties .
Key spectral data include:
Properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4/c18-17(19,20)26-12-7-5-11(6-8-12)21-15(23)9-10-22-13-3-1-2-4-14(13)25-16(22)24/h1-8H,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHOETWQDSZANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide can be approached through several synthetic routes. One common method involves the cyclization of a suitable o-aminobenzamide derivative with a carboxylic acid derivative under oxidative conditions to form the benzoxazole core. The incorporation of the trifluoromethoxy group is typically achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production often involves optimizing these synthetic routes for scale, focusing on cost-effectiveness, yield, and purity. Typical industrial methods might include batch processes with catalytic systems that enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide undergoes various types of chemical reactions including:
Oxidation: : The compound can be oxidized under strong oxidative conditions to form more complex oxazole derivatives.
Reduction: : Reduction reactions, often using hydride donors, can modify the oxazole ring or the propanamide side chain.
Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly on the benzoxazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: : Reagents such as organolithium compounds or halogenating agents are employed for substitution reactions.
Major Products
Major products from these reactions include various substituted benzoxazole derivatives, modified amide derivatives, and potentially more complex polycyclic compounds depending on the reaction conditions.
Scientific Research Applications
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide has diverse scientific research applications:
Chemistry: : As an intermediate in organic synthesis, it can be used to create more complex molecular structures.
Biology: : Its potential bioactivity makes it a candidate for studies in pharmacology and drug development.
Medicine: : It could serve as a lead compound for developing new pharmaceuticals, especially due to its potential interactions with biological targets.
Industry: : The compound can be used in the development of new materials with specific properties, such as in polymers or as catalysts in chemical processes.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The benzoxazole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular functions.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethoxy vs.
- Sulfamoyl Group : Compound 4 exhibits higher polarity (due to -SO₂NH₂), reflected in its lower molecular weight (360.4 vs. 403.3) and higher yield (78% vs. 43%) .
Analogues with Modified Heterocyclic Cores
Key Observations :
- Benzothiazolone vs. Benzoxazolone : Replacement of the benzoxazolone oxygen with sulfur (Compound 2) reduces yield (34% vs. 43%) and slightly increases molecular weight (367.1 vs. 365.3), likely due to sulfur’s larger atomic radius .
- Chlorinated Derivatives : The chloro-substituted benzoxazolone (C₁₉H₁₅ClN₄O₅S₂) in has a significantly higher molecular weight (478.9), suggesting enhanced steric bulk that may impact membrane permeability .
Hydrazide and Propanamide Derivatives
Key Observations :
- Hydrazide Derivatives : Compound 17 achieves an 82% yield, higher than the target compound’s 43%, likely due to the stability of hydrazide intermediates .
- Furan vs. Pyrazole : The furan-containing derivative (Compound 22) has a lower melting point (158–160°C vs. 164–166°C for Compound 24), reflecting differences in crystallinity influenced by aromatic substituents .
Research Findings and Implications
Trifluoromethoxy Group Advantage : The -OCF₃ group in the target compound offers superior metabolic stability compared to -CF₃, as the ether linkage resists rapid dealkylation .
Propanamide Linker : The three-carbon chain balances flexibility and rigidity, optimizing receptor binding compared to shorter (acetamide) or bulkier (aryl-linked) analogs .
Biological Relevance : Benzoxazolone derivatives are potent dopamine D2 receptor antagonists (e.g., Compound 3, IC₅₀ = 12 nM) and TSPO ligands for neuroimaging (e.g., PBPA) .
Biological Activity
The compound 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure features a 2-oxobenzo[d]oxazole moiety, which is known for its versatility in drug discovery. The trifluoromethoxy group enhances its pharmacological properties, making it an interesting candidate for further investigation.
Molecular Formula
- C : 18
- H : 15
- N : 3
- O : 4
- F : 3
Molecular Weight
- Approximately 350.32 g/mol
Antimicrobial Activity
Research indicates that compounds containing the 2-oxobenzo[d]oxazole fragment exhibit significant antimicrobial properties. A study highlighted that various derivatives of this fragment demonstrated promising activity against multiple bacterial and fungal strains. The minimal inhibitory concentrations (MICs) for selected derivatives are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative A | E. coli | 32 |
| Derivative B | Bacillus subtilis | 16 |
| Derivative C | Candida albicans | 64 |
These findings suggest that modifications to the oxazole ring can enhance antimicrobial efficacy, potentially addressing the growing issue of antibiotic resistance .
Antitumor Activity
The antitumor potential of the compound has also been investigated. In vitro studies revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The results from a notable study are presented in Table 2.
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| HeLa | 12 | Cervical |
| MCF-7 | 15 | Breast |
| A549 | 10 | Lung |
The data indicates that the compound's structural features contribute significantly to its ability to inhibit tumor cell proliferation, suggesting a mechanism that warrants further exploration .
Case Study 1: Antimicrobial Screening
A recent study focused on synthesizing and screening various derivatives of 3-(2-oxobenzo[d]oxazol-3(2H)-yl) compounds against standard microbial strains. The results indicated that while some derivatives showed low activity, others displayed considerable inhibition, particularly against Gram-positive bacteria. The study concluded that structural modifications could lead to enhanced biological activity .
Case Study 2: Anticancer Efficacy
In another investigation, the anticancer effects of the compound were assessed using a panel of cancer cell lines. The study utilized flow cytometry to analyze apoptosis induction and cell cycle arrest. Results showed significant apoptosis in treated cells compared to controls, indicating that the compound may activate intrinsic apoptotic pathways .
Q & A
Q. What synthetic methodologies are commonly used to prepare 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide, and how is structural integrity confirmed?
The compound is synthesized via multi-step protocols, typically involving:
- General Procedure D : A coupling reaction using piperazine linkers and alkylation steps to connect the benzoxazolone core to the trifluoromethoxyphenyl group. Yields range from 49% to 67% depending on alkyl chain length and solvent conditions .
- Structural Confirmation :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.36–6.76 ppm) and trifluoromethoxy group signals (¹⁹F NMR δ -57.77). Solvent choice (e.g., D₂O vs. CDCl₃) impacts splitting patterns, requiring careful assignment .
- HRMS : Validates molecular ions (e.g., [M+H]⁺ calculated vs. observed mass accuracy within ±0.0001 Da) .
- Elemental Analysis : Confirms C, H, N ratios (e.g., deviations < 0.5% indicate purity) .
Q. What in vitro assays are suitable for initial evaluation of this compound’s biological activity?
- Enzyme Inhibition Assays : For targets like BACE1 (β-secretase), measure IC₅₀ values using fluorogenic substrates (e.g., inhibition of Aβ peptide production in HEK293 cells) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine D2 receptor antagonism, with % inhibition at 10 µM concentration) .
- Cellular Viability : MTT assays to rule out cytotoxicity in HepaRG or neuronal cell lines .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with varying alkyl chain lengths?
- Linker Length : Increasing alkyl chains (e.g., from propyl to pentyl) reduces steric hindrance but may lower yields due to solubility issues. For example, pentyl linkers (5k) yield 53% vs. 67% for propyl (5a) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility for longer chains, while dichloromethane enhances coupling efficiency for shorter linkers .
- Catalyst Screening : Pd/C or Ni catalysts for reductive amination steps can improve efficiency (e.g., 55–60% yield for tertiary amines) .
Q. How should researchers resolve contradictory NMR data for similar analogs?
- Solvent Effects : Compare spectra in D₂O (e.g., δ 3.67–3.46 ppm for piperazine protons) vs. CDCl₃ (δ 2.68–2.32 ppm), which alter proton exchange rates and splitting patterns .
- Dynamic Processes : Use variable-temperature NMR to identify rotameric equilibria in flexible alkyl chains (e.g., broadening at 25°C vs. resolved peaks at −40°C) .
- 2D Techniques : HSQC and HMBC correlations clarify ambiguous assignments (e.g., distinguishing oxazolone carbonyls from amide signals) .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Proteomic Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies downstream targets (e.g., FoxO1 activation linked to BACE1 downregulation) .
- Molecular Dynamics Simulations : Dock the compound into BACE1 (PDB: 2KMZ) to predict binding modes, prioritizing residues like Asp32 and Asp228 for mutagenesis validation .
- Kinetic Studies : Determine inhibition modality (competitive/uncompetitive) using Lineweaver-Burk plots .
Q. How can analytical methods be validated for batch-to-batch consistency?
- HPLC Purity : Use reverse-phase C18 columns (e.g., ≥99.7% purity at tR = 19.4 min) with UV detection at 254 nm .
- Chiral Purity : For stereoisomers, employ chiral columns (e.g., Chiralpak IA) with mobile phases like hexane/ethanol (90:10) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolytic cleavage of the oxazolone ring .
Data Contradiction Analysis
Example : Discrepancies in reported yields for piperazine-linked analogs (49–67%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
